molecular formula C13H8BrClO B8358820 (4-Bromo-2-chlorophenyl)-phenylmethanone

(4-Bromo-2-chlorophenyl)-phenylmethanone

Cat. No. B8358820
M. Wt: 295.56 g/mol
InChI Key: JTXVSBRMIGHGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-chlorophenyl)-phenylmethanone is a useful research compound. Its molecular formula is C13H8BrClO and its molecular weight is 295.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-chlorophenyl)-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chlorophenyl)-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Bromo-2-chlorophenyl)-phenylmethanone

Molecular Formula

C13H8BrClO

Molecular Weight

295.56 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

JTXVSBRMIGHGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried flask was added 2-fluoro-4-bromobenzoic acid (1.00 g, 4.25 mmol), thionyl chloride (0.77 mL, 0.010 mol) and a drop of DMF and the reaction was refluxed for 2 h. The excess thionyl chloride was then distilled off and the residual thionyl chloride was removed on the pump. Benzene (20 mL, 0.2 mol) and aluminum trichloride (0.676 g, 5.07 mmol) were added to the reaction mixture. The reaction mixture was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc. HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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